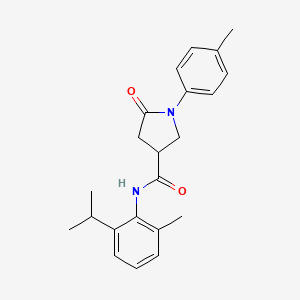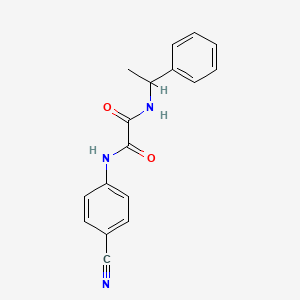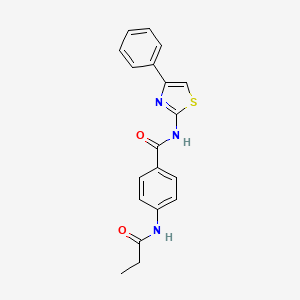![molecular formula C11H10ClN3O3 B4398222 1-[(2-Chlorophenyl)methyl]-3-methoxy-4-nitropyrazole](/img/structure/B4398222.png)
1-[(2-Chlorophenyl)methyl]-3-methoxy-4-nitropyrazole
Vue d'ensemble
Description
1-[(2-Chlorophenyl)methyl]-3-methoxy-4-nitropyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a nitro group attached to the pyrazole ring
Méthodes De Préparation
The synthesis of 1-[(2-Chlorophenyl)methyl]-3-methoxy-4-nitropyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the pyrazole intermediate.
Methoxylation: The methoxy group is typically introduced through an O-alkylation reaction using a methoxy donor such as dimethyl sulfate or methyl iodide.
Nitration: The final step involves the nitration of the pyrazole ring, which can be achieved using a nitrating agent such as nitric acid or a nitrating mixture.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-[(2-Chlorophenyl)methyl]-3-methoxy-4-nitropyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective transformations.
Applications De Recherche Scientifique
1-[(2-Chlorophenyl)methyl]-3-methoxy-4-nitropyrazole has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-3-methoxy-4-nitropyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl and methoxy groups contribute to the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-[(2-Chlorophenyl)methyl]-3-methoxy-4-nitropyrazole can be compared with other similar compounds, such as:
1-[(2-Chlorophenyl)methyl]-3-methoxy-4-nitrobenzene: Similar structure but with a benzene ring instead of a pyrazole ring.
1-[(2-Chlorophenyl)methyl]-3-methoxy-4-nitroimidazole: Contains an imidazole ring instead of a pyrazole ring.
1-[(2-Chlorophenyl)methyl]-3-methoxy-4-nitrothiazole: Features a thiazole ring in place of the pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-methoxy-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c1-18-11-10(15(16)17)7-14(13-11)6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJPIZRLSIIKCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE](/img/structure/B4398142.png)
![3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B4398149.png)
![3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B4398150.png)

![N-[3-(butanoylamino)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B4398174.png)
![1-({[4-(4-Ethylphenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4398186.png)


![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide](/img/structure/B4398235.png)

![8-(3-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B4398242.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B4398244.png)

![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4398256.png)
